rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate
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Overview
Description
rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate: is a synthetic organic compound that features a cyclopentane ring substituted with an aminophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentane derivatives and aminophenyl compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group.
Reduction: Reduction reactions can target the carboxylate ester or the aminophenyl group.
Substitution: The aminophenyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science:
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors, altering their activity.
- It may also participate in metabolic pathways, influencing the production or degradation of other molecules.
Comparison with Similar Compounds
- rac-methyl (1R,3R)-3-(4-hydroxyphenyl)cyclopentane-1-carboxylate
- rac-methyl (1R,3R)-3-(4-methoxyphenyl)cyclopentane-1-carboxylate
Uniqueness:
- The presence of the aminophenyl group distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-3-2-10(8-11)9-4-6-12(14)7-5-9/h4-7,10-11H,2-3,8,14H2,1H3/t10-,11-/m1/s1 |
InChI Key |
RTBKBYVEMLAADA-GHMZBOCLSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N |
Canonical SMILES |
COC(=O)C1CCC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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